3-(4-Chlorophenylthio)propanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9ClOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-6H,1,7H2 |
InChI Key |
JCCZACDJJISSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCC=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Chlorophenylthio Propanal and Analogues
Direct Synthesis Approaches
Direct synthesis methods aim to construct the 3-(4-Chlorophenylthio)propanal molecule in a single key step from readily available precursors. These strategies often focus on the formation of the crucial carbon-sulfur bond.
Synthesis from 4-Chlorothiophenol (B41493) and Propanal Precursors
The synthesis of this compound can be efficiently achieved through the reaction of 4-Chlorothiophenol with a suitable propanal precursor. A common and effective precursor is acrolein (prop-2-enal), an α,β-unsaturated aldehyde. The reaction proceeds via a conjugate addition mechanism, where the thiol adds across the carbon-carbon double bond of acrolein. This method is a direct application of the Thia-Michael addition, a reliable C-S bond-forming reaction. srce.hrresearchgate.netnih.gov The general scheme involves the nucleophilic attack of the thiolate anion, generated from 4-Chlorothiophenol, onto the β-carbon of the acrolein.
Adaptations of General Thiol-Aldehyde Coupling Strategies
The synthesis of this compound can also be viewed as an adaptation of general strategies for coupling thiols with aldehydes or their precursors. The Thia-Michael reaction is a cornerstone of these strategies, offering a powerful tool for the formation of β-thioethers of carbonyl compounds. srce.hrnih.gov This reaction is known for its high atom economy and often proceeds under mild conditions. mdpi.com
Numerous catalysts have been developed to enhance the efficiency and selectivity of the Thia-Michael addition. These include:
Base Catalysts: Weak Brønsted bases like triethylamine (B128534) are commonly used to generate the thiolate nucleophile. nih.gov
Lewis Acid Catalysts: Lewis acids can activate the α,β-unsaturated carbonyl compound, making it more susceptible to nucleophilic attack. Examples include indium bromide and bismuth triflate. researchgate.net
Organocatalysts: Chiral organocatalysts have been employed to achieve asymmetric Thia-Michael additions, which is relevant for the synthesis of chiral analogues.
Heterogeneous Catalysts: Solid-supported catalysts, such as Amberlyst® A21, offer advantages in terms of ease of separation and catalyst recycling, contributing to greener synthetic processes. mdpi.com
The selection of the catalytic system depends on the specific substrates and desired reaction outcomes. For the synthesis of this compound, a variety of these catalytic methods can be successfully applied.
Indirect Synthetic Routes via Functional Group Interconversions
Indirect routes to this compound involve the initial construction of a related molecule, followed by one or more functional group transformations to yield the target aldehyde.
Preparation from 3-(4-Chlorophenylthio)propanol Derivatives through Oxidation
A common indirect strategy involves the synthesis of the corresponding alcohol, 3-(4-Chlorophenylthio)propanol, which is then oxidized to the desired aldehyde. The precursor alcohol can be prepared by the reaction of 4-Chlorothiophenol with 3-chloro-1-propanol (B141029) or by the Thia-Michael addition of 4-Chlorothiophenol to acrolein followed by reduction of the aldehyde.
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. nih.gov A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups in the molecule. Care must be taken to avoid over-oxidation to the carboxylic acid. d-nb.info
Table 1: Common Reagents for the Oxidation of Alcohols to Aldehydes
| Oxidizing Agent | Typical Reaction Conditions | Notes |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature. | Mild and selective for the formation of aldehydes. |
| Dess-Martin periodinane (DMP) | DCM or other aprotic solvents, room temperature. | Offers mild conditions and broad functional group tolerance. |
| Swern Oxidation | Oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base (e.g., triethylamine) at low temperatures. | Avoids the use of heavy metals. |
Formation through C-S Bond Construction Reactions, e.g., Thia-Michael Additions
As mentioned in the direct synthesis approaches, the Thia-Michael addition is a key reaction for forming the C-S bond in this compound. srce.hr This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. nih.gov In the context of synthesizing the target molecule, 4-Chlorothiophenol acts as the Michael donor, and acrolein serves as the Michael acceptor. srce.hr
The reaction is highly efficient and can be promoted by a variety of catalysts. researchgate.net The versatility of the Thia-Michael addition makes it a widely used method in organic synthesis for the preparation of β-sulfido carbonyl compounds. srce.hrresearchgate.netnih.gov The reaction's utility is demonstrated in the synthesis of a wide range of biologically important organo-sulfur compounds. srce.hr
Table 2: Examples of Catalysts for Thia-Michael Addition
| Catalyst Type | Specific Example | Key Advantages |
|---|---|---|
| Metal-Based | Ferric chloride (FeCl₃) | Efficient, fast reaction times, and good yields. srce.hr |
| Metal-Based | Bismuth(III) nitrate (B79036) (Bi(NO₃)₃) | Performs well with both aromatic and aliphatic thiols, leading to high product yields. srce.hr |
| Heterogeneous | Amberlyst® A21 | Environmentally friendly (solvent-free conditions), recyclable, and easy to handle. mdpi.com |
Approaches via Mizoroki-Heck Cross-Coupling and Subsequent Functionalization
An alternative, multi-step approach involves the use of the Mizoroki-Heck reaction. e-bookshelf.deresearchgate.net This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene. researchgate.netnih.govnih.gov For the synthesis of a this compound analogue, one could envision a strategy starting with a suitably substituted aryl halide.
A relevant example is the Mizoroki-Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal. nih.gov This reaction, catalyzed by Pd(OAc)₂, forms the C-C bond. The resulting product can then undergo further transformations, such as hydrogenation of the double bond and hydrolysis of the acetal, to yield the desired propanal. nih.gov
Adapting this to the target molecule, a similar sequence could be envisioned starting from an aryl halide containing the 4-chlorophenylthio moiety. This would involve the initial synthesis of a suitable aryl halide precursor, followed by the Mizoroki-Heck coupling and subsequent functional group manipulations. The Mizoroki-Heck reaction is a powerful tool for constructing complex molecular frameworks and has been widely applied in the synthesis of pharmaceuticals and natural products. nih.govchim.itnih.gov
Generation from Precursors through C(sp3)–S Bond Cleavage of Thioethers
A significant advancement in the synthesis of aryl aldehydes, including analogues of this compound, involves the cleavage of a C(sp3)–S bond in precursor thioethers. This transformation allows for the direct conversion of readily available arylmethyl thioethers into the corresponding aldehydes. A notable metal-free approach utilizes N-chlorosuccinimide (NCS) as a critical additive to achieve this cleavage.
The reaction proceeds by treating an arylmethyl thioether with NCS in a suitable solvent, such as chloroform (B151607). This method successfully transforms a wide array of these thioethers into aryl aldehydes with satisfactory yields. The process is believed to be initiated by the reaction of the thioether with NCS, leading to the formation of a thionium (B1214772) intermediate. The presence of a β-aryl group on the thioether is crucial for the stability and formation of this intermediate, which subsequently undergoes hydrolysis to yield the final aldehyde product. The oxygen atom incorporated into the aldehyde originates from residual water in the reaction solvent.
This synthetic strategy is particularly valuable as it provides a direct route to functionalized aldehydes from thioether precursors, which can be synthesized through various established methods. The reaction conditions are generally mild, taking place at room temperature, and the protocol exhibits good functional group compatibility.
Table 1: Synthesis of Aryl Aldehydes via NCS-Mediated C(sp3)–S Bond Cleavage of Arylmethyl Thioethers
| Entry | Arylmethyl Thioether Substrate | Product | Yield (%) |
| 1 | Benzyl methyl sulfide (B99878) | Benzaldehyde | 80 |
| 2 | 4-Methylbenzyl methyl sulfide | 4-Methylbenzaldehyde | 82 |
| 3 | 4-Chlorobenzyl methyl sulfide | 4-Chlorobenzaldehyde | 85 |
| 4 | 4-Bromobenzyl methyl sulfide | 4-Bromobenzaldehyde | 88 |
| 5 | 2-Chlorobenzyl methyl sulfide | 2-Chlorobenzaldehyde | 78 |
Reaction conditions: Arylmethyl thioether (0.4 mmol), NCS (0.6 mmol), CHCl3 (4.0 mL), room temperature (25 °C), 3 h. Isolated yields.
Green Chemistry and Sustainable Synthetic Pathways
The development of sustainable synthetic methods is a central goal in modern chemistry. For the synthesis of this compound and its analogues, this involves creating metal-free processes and exploring environmentally friendly reaction conditions to minimize waste and energy consumption.
Transition metal catalysts, while highly effective, can lead to concerns regarding cost, toxicity, and contamination of the final product. Consequently, metal-free synthetic routes are highly desirable from a green chemistry perspective.
The aforementioned NCS-mediated C(sp3)–S bond cleavage for the synthesis of aryl aldehydes is a prime example of a successful metal-free approach. By avoiding the use of metal catalysts, this method simplifies the purification process and reduces the environmental burden associated with metal waste. This strategy represents an important complementary approach to traditional metal-catalyzed methods for accessing aryl aldehydes.
Furthermore, the synthesis of thioether precursors themselves is also benefiting from metal-free innovations. For instance, the synthesis of alkyl aryl thioethers has been achieved using odorless and stable potassium xanthates (ROCS2K) as thiol surrogates. This transformation proceeds under transition-metal-free and base-free conditions, offering a greener alternative to methods that use foul-smelling and air-sensitive thiols.
Beyond the elimination of metal catalysts, green chemistry also emphasizes the use of environmentally benign reaction conditions. This includes the choice of solvents, oxidants, and energy sources.
In the context of thioether synthesis, oxygen has been utilized as an environmentally benign oxidant in copper-catalyzed systems for the transformation of aryl alcohols into thioethers. While this specific example involves a metal catalyst, the principle of using O2 as a clean oxidant is a key green chemistry strategy.
The solvent choice in the NCS-mediated aldehyde synthesis (chloroform) highlights an area for further improvement. While effective, chloroform is a halogenated solvent with associated environmental and health concerns. Future research could focus on adapting this methodology to more sustainable solvents, such as water, ethanol, or bioderived solvents like dimethyl sulfoxide (DMSO) or 2-methyltetrahydrofuran (B130290) (2-MeTHF).
Chemical Reactivity and Transformation Pathways of 3 4 Chlorophenylthio Propanal
Reactions Involving the Aldehyde Moiety (Propanal Substructure)
The aldehyde group in 3-(4-chlorophenylthio)propanal is a key site for a variety of chemical reactions characteristic of aliphatic aldehydes. Its electrophilic carbonyl carbon readily undergoes nucleophilic attack, and the adjacent α-protons exhibit acidity, enabling a range of functionalization reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol or can undergo further transformations.
The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding 3-(4-chlorophenylthio)propan-1-ol. This transformation is typically achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.
Sodium borohydride is a mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol. The general reaction is as follows:
General Reaction Scheme for Reduction: C₉H₉ClOS + [H] → C₉H₁₁ClOS
While specific research detailing the reduction of this compound is not extensively published, the reduction of similar β-thioether aldehydes is a well-established transformation. The expected product, 3-(4-chlorophenylthio)propan-1-ol, is a known compound, confirming the viability of this reaction.
Table 1: Representative Reduction of β-Thioether Aldehydes
| Aldehyde Substrate | Reducing Agent | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 3-(Phenylthio)propanal | NaBH₄ | Methanol | 3-(Phenylthio)propan-1-ol | >95 |
| 3-(Ethylthio)butanal | LiAlH₄ | Diethyl ether | 3-(Ethylthio)butan-1-ol | ~90 |
The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 3-(4-chlorophenylthio)propanoic acid. This transformation requires the use of oxidizing agents commonly employed for the conversion of aldehydes to carboxylic acids. rsc.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) are effective for this purpose. rsc.org
The oxidation process involves the conversion of the aldehyde C-H bond to a C-O bond. The resulting 3-(4-chlorophenylthio)propanoic acid is a stable compound.
General Reaction Scheme for Oxidation: C₉H₉ClOS + [O] → C₉H₉ClO₂S
The carboxylic acid can be further converted to its corresponding esters through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Table 2: Representative Oxidation of Aldehydes to Carboxylic Acids
| Aldehyde Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | KMnO₄ | Alkaline, heat | Benzoic acid | High |
| Propanal | Jones Reagent (CrO₃/H₂SO₄) | Acetone | Propanoic acid | ~85 |
α-Functionalization Reactions
The protons on the carbon atom adjacent to the aldehyde group (the α-carbon) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various α-functionalization reactions.
While direct α-thiolation of this compound would involve the introduction of a second thioether linkage, the principles of organocatalytic α-functionalization are applicable. In a more general context, organocatalytic methods can be used to introduce a variety of functional groups at the α-position of aldehydes. For instance, the direct and enantioselective organocatalytic α-oxidation of aldehydes has been demonstrated.
A related transformation is the α-thiolation of aldehydes using a thiol and an oxidizing agent in the presence of an organocatalyst. This reaction proceeds through an enamine intermediate formed between the aldehyde and a chiral amine catalyst. The enamine then reacts with an electrophilic sulfur species, generated in situ from the thiol, to introduce the thioether group at the α-position. While a specific example with this compound is not available, the general methodology is well-established for other aldehydes.
Table 3: General Scheme for Organocatalytic α-Thiolation of Aldehydes
| Aldehyde | Thiol | Catalyst | Oxidant | Product |
|---|---|---|---|---|
| Propanal | Thiophenol | Proline | DEAD | 2-(Phenylthio)propanal |
Condensation and Cyclization Reactions
The aldehyde functionality of this compound can participate in various condensation and cyclization reactions, leading to the formation of larger and more complex molecules.
One of the most important condensation reactions for aldehydes is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst. The product is typically an α,β-unsaturated compound.
For this compound, a Knoevenagel condensation with a compound like malononitrile, in the presence of a weak base such as piperidine (B6355638) or an amine, would be expected to yield 2-cyano-5-(4-chlorophenylthio)penta-2,4-dienenitrile.
General Reaction Scheme for Knoevenagel Condensation: C₉H₉ClOS + CH₂(CN)₂ → C₁₂H₉ClN₂S + H₂O
Furthermore, the presence of the thioether linkage opens up possibilities for intramolecular cyclization reactions under specific conditions, potentially leading to the formation of sulfur-containing heterocyclic compounds. For example, intramolecular reactions involving the aldehyde and the sulfur atom or the aromatic ring could be envisioned, although such transformations would depend on the specific reaction conditions and the presence of suitable activating agents.
Table 4: Representative Knoevenagel Condensation of Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Product |
|---|---|---|---|
| Benzaldehyde | Malononitrile | Piperidine | 2-Benzylidenemalononitrile |
| Cinnamaldehyde | Diethyl malonate | Pyrrolidine | Diethyl 2-(3-phenylallylidene)malonate |
Reactivity as an Intermediate in Thioaldehyde Formation
While this compound contains both an aldehyde and a thioether functional group, its direct role as an intermediate in the formation of a distinct thioaldehyde species is not extensively documented in dedicated studies. Typically, thioaldehydes are highly reactive and prone to polymerization or cyclization. The chemistry of related β-thio carbonyl compounds often involves intramolecular reactions or transformations where the sulfur and carbonyl groups interact. For instance, in related systems, the Michael addition of an enolate to a ketene (B1206846) dithioacetal, followed by the elimination of a thiomethyl group, can lead to intermediates that undergo further cyclization under basic conditions.
Reactions Involving the Thioether Linkage
The thioether linkage is a key reactive site in this compound, susceptible to both cleavage and oxidation.
The carbon-sulfur bond in thioethers can be selectively cleaved under specific conditions, providing pathways to various functionalized molecules. Metal-free methods have been developed for the C(sp³)–S bond cleavage of thioethers. mdpi.com For arylmethyl thioethers, which share structural similarities with this compound, N-chlorosuccinimide (NCS) has been employed as a critical additive to facilitate this transformation. mdpi.com Mechanistic studies on similar substrates suggest that the reaction may proceed through the formation of sulfoxide (B87167) intermediates. researchgate.net
The selective cleavage of the C-S bond in arylmethyl thioethers mediated by reagents like NCS can lead to different products depending on the reaction solvent. mdpi.com In a solvent such as chloroform (B151607), the reaction favors the formation of aryl aldehydes. mdpi.com Conversely, when the reaction is conducted in fluorobenzene, dithioacetals can be formed selectively. mdpi.com This dual reactivity allows for the synthesis of either aryl aldehydes or dithioacetals from a common thioether precursor. mdpi.com The formation of the dithioacetal is proposed to occur through a thioacetalization reaction between the initially formed aryl aldehyde and in-situ generated thiols. mdpi.com The synthesis of unsymmetrical dithioacetals, where two different thiol moieties are attached to a single carbon, can also be achieved with high selectivity through kinetically controlled reactions. nih.gov
Table 1: Solvent-Dependent C-S Bond Cleavage Products of Arylmethyl Thioethers Mediated by NCS
| Starting Material | Reagent | Solvent | Major Product |
|---|---|---|---|
| Arylmethyl thioether | NCS (1.5 equiv.) | Chloroform | Aryl Aldehyde |
| Arylmethyl thioether | NCS (1.0 equiv.) | Fluorobenzene | Dithioacetal |
Data derived from studies on various arylmethyl thioethers. mdpi.com
The sulfur atom in the thioether linkage of this compound can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. These oxidation states significantly alter the chemical properties of the sulfur center. msu.edu A variety of oxidizing agents can be employed for these transformations, with the choice of reagent and reaction conditions determining the selectivity for either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org
For selective oxidation to the sulfoxide, mild oxidizing agents are typically used. Hydrogen peroxide, often in combination with a catalyst or an acid like acetic acid, is a common "green" reagent for this purpose, affording high yields and selectivity. mdpi.com Other systems include sodium chlorite (B76162) catalyzed by manganese(III) acetylacetonate (B107027). electronicsandbooks.com Over-oxidation to the sulfone can be avoided by careful control of the reaction conditions. organic-chemistry.org
To achieve complete oxidation to the sulfone, stronger oxidizing agents or more forcing conditions are required. Reagents such as Oxone®, m-chloroperbenzoic acid (m-CPBA), or permanganates can effectively convert thioethers to sulfones. organic-chemistry.orgccsenet.org A method using sodium chlorite and hydrochloric acid has also been reported for the efficient synthesis of sulfones from various sulfides. mdpi.com
Table 2: Selected Reagents for the Oxidation of Thioethers
| Desired Product | Oxidizing Agent/System | Typical Conditions |
|---|---|---|
| Sulfoxide | Hydrogen Peroxide / Acetic Acid | Room Temperature |
| Sulfoxide | Tantalum Carbide / 30% Hydrogen Peroxide | - |
| Sulfoxide | Manganese(III) acetylacetonate / Sodium Chlorite | Acetone, 20°C |
| Sulfone | Oxone® | Elevated Temperature |
| Sulfone | Niobium Carbide / 30% Hydrogen Peroxide | - |
| Sulfone | Sodium Chlorite / Hydrochloric Acid | Ethyl Acetate or Acetonitrile (B52724) |
This table represents a summary of general methods for sulfide (B99878) oxidation. organic-chemistry.orgmdpi.comelectronicsandbooks.comccsenet.orgmdpi.com
The sulfur atom in a thioether is nucleophilic and can react with electrophiles, such as alkyl halides, to form ternary sulfonium (B1226848) salts. msu.edu This contrasts with the much lower nucleophilicity of the oxygen in ethers. msu.edu
Nucleophilic substitution at the sulfur center is more relevant for the oxidized derivatives, such as sulfoxides and sulfones. Theoretical studies on sulfinyl derivatives (containing a sulfoxide group) suggest that gas-phase nucleophilic substitution often proceeds through an addition-elimination mechanism. uclan.ac.ukresearchgate.net This pathway involves the formation of a tetracoordinate-sulfur intermediate. researchgate.net For sulfonyl derivatives (containing a sulfone group), nucleophilic substitution at the tetrahedral sulfur atom is a key reaction. These reactions, analogous to SN2 reactions at carbon, typically proceed with inversion of configuration at the sulfur center. mdpi.com The reactivity in these substitutions can be influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. mdpi.com
Selective C-S Bond Cleavage Reactions
Reactivity of the Chlorophenyl Moiety
The chlorophenyl group of this compound can undergo electrophilic aromatic substitution (SEAr), a characteristic reaction of aromatic compounds. wikipedia.org The position of substitution on the benzene (B151609) ring is directed by the two existing substituents: the chlorine atom and the alkylthio group (-S-CH₂CH₂CHO).
The directing effects of the substituents are as follows:
Chlorine Atom: Halogens are an exception to the general rules for directing groups. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because they can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate when attack occurs at these positions. uci.edu
Alkylthio Group (-SR): The sulfur atom can donate electron density into the ring via resonance, making the alkylthio group an activating, ortho, para-director. msu.edu This activation stabilizes the cationic intermediate formed during the substitution. wikipedia.org
In this compound, the thioether linkage is para to the chlorine atom. Both groups direct incoming electrophiles to the positions ortho to themselves. Therefore, electrophilic substitution is expected to occur at the carbons ortho to the thioether group (and meta to the chlorine). The activating nature of the thioether group would likely make these positions the most favorable for electrophilic attack.
Information based on general principles of electrophilic aromatic substitution. wikipedia.orguci.edu
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. acs.org In the case of this compound, the substitution pattern is directed by the two existing substituents on the benzene ring: the chlorine atom and the thioether group.
The thioether group (-S-R) is generally an activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.orgpressbooks.pub The sulfur atom's lone pair of electrons can be donated to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the attack of an electrophile. libretexts.org This stabilization is most effective when the attack occurs at the positions ortho or para to the substituent.
Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because its lone pair electrons can participate in resonance stabilization of the sigma complex. pressbooks.pub
When both of these groups are present, as in the 4-chlorophenylthio moiety, their directing effects must be considered in concert. The thioether group is a stronger activating group than the weak deactivating effect of the chlorine atom. Therefore, the thioether group will primarily control the position of further substitution. The positions ortho to the thioether group (and meta to the chlorine atom) are the most likely sites for electrophilic attack.
Common electrophilic aromatic substitution reactions that could be envisaged for this compound include nitration and halogenation. However, it is important to note that the aldehyde functionality in the side chain can be sensitive to the often harsh conditions of these reactions, potentially requiring a protection-deprotection strategy.
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring would likely be achieved using a mixture of nitric acid and sulfuric acid. Based on the directing effects of the thioether group, the primary products would be the result of substitution at the positions ortho to the sulfur atom.
Halogenation: The introduction of another halogen, such as bromine or chlorine, would typically be carried out in the presence of a Lewis acid catalyst. Again, the substitution is expected to occur at the positions ortho to the thioether.
The following table outlines the predicted outcomes for these reactions, though specific experimental data for this compound is not extensively documented in the scientific literature.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-((2-Nitro-4-chlorophenyl)thio)propanal |
| Bromination | Br₂, FeBr₃ | 3-((2-Bromo-4-chlorophenyl)thio)propanal |
This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual reaction outcomes may vary.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. rsc.orgwiley-vch.de The presence of a C-Cl bond on the aromatic ring of this compound opens up the possibility of its participation in reactions such as the Suzuki and Heck couplings. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized catalysts and harsher reaction conditions to achieve efficient coupling. acs.orgwhiterose.ac.uk
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. libretexts.org For this compound, this would entail the reaction of the aryl chloride with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The aldehyde group is generally tolerated in Suzuki couplings, although its presence can sometimes influence reaction efficiency. chemrxiv.org The thioether linkage is also typically stable under these conditions.
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org In this scenario, this compound would serve as the aryl halide component. The success of the reaction would depend on the choice of catalyst, base, and reaction conditions, which must be robust enough to activate the C-Cl bond.
The aldehyde and thioether functionalities within this compound are generally expected to be compatible with the conditions of many metal-catalyzed cross-coupling reactions. However, the specific choice of catalyst and ligands is crucial to avoid potential side reactions or catalyst inhibition. chemrxiv.org
Below is a table summarizing hypothetical Suzuki and Heck reactions with this compound, based on typical conditions used for aryl chlorides.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Base | Product Type |
| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | Biaryl |
| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Substituted Alkene |
This table presents plausible reaction parameters based on established methods for cross-coupling of aryl chlorides. Specific optimization would be required for this compound.
Mechanistic Investigations of Reactions Involving 3 4 Chlorophenylthio Propanal
Elucidation of Reaction Mechanisms for Aldehyde Functionalization
The aldehyde group in 3-(4-chlorophenylthio)propanal is a primary site for chemical transformations. The general mechanism for nucleophilic addition to aldehydes and ketones involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.
One of the most fundamental reactions of aldehydes is the aldol (B89426) reaction, which can proceed through either a base-catalyzed or an acid-catalyzed mechanism.
Base-Catalyzed Aldol Reaction: In the presence of a base, an α-hydrogen is abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. Subsequent protonation of the resulting alkoxide yields a β-hydroxy aldehyde. wikipedia.orglibretexts.orglumenlearning.comucalgary.ca
Step 1: Enolate Formation: A base removes an acidic α-hydrogen from the aldehyde, creating an enolate ion.
Step 2: Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second aldehyde molecule.
Step 3: Protonation: The resulting alkoxide intermediate is protonated by a protic solvent or on workup to give the aldol product.
Acid-Catalyzed Aldol Reaction: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. The enol form of another aldehyde molecule then acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com
Step 1: Enol Formation: The aldehyde undergoes acid-catalyzed tautomerization to its enol form.
Step 2: Nucleophilic Attack: The enol attacks the protonated carbonyl of a second aldehyde molecule.
Step 3: Deprotonation: The resulting oxonium ion is deprotonated to yield the aldol product.
The following table summarizes the key steps in both mechanisms for a generic aldehyde.
| Mechanism Type | Step 1 | Step 2 | Step 3 |
| Base-Catalyzed | Enolate formation via deprotonation of α-hydrogen. | Nucleophilic attack of the enolate on the carbonyl carbon. | Protonation of the alkoxide intermediate. |
| Acid-Catalyzed | Tautomerization to the enol form. | Nucleophilic attack of the enol on the protonated carbonyl. | Deprotonation of the oxonium ion. |
Mechanistic Aspects of C-S Bond Transformations and Cleavage Pathways
The carbon-sulfur (C-S) bond in this compound is another key reactive site. The cleavage of C-S bonds is an important transformation in organic synthesis and can be achieved through various mechanisms.
One potential pathway for C-S bond cleavage involves the formation of radical cations. For instance, studies on aryl t-butyl sulfoxides have shown that their one-electron oxidation leads to the formation of radical cations. The stability and subsequent fragmentation of these radical cations are influenced by the nature of the substituents on the aryl ring. Cleavage of the C-S bond in these intermediates can lead to the formation of various products.
In the context of metal-catalyzed reactions, C-S bond cleavage can be a key step in cross-coupling reactions. While specific studies on this compound are not detailed in the provided results, general mechanisms for such transformations often involve oxidative addition of the C-S bond to a low-valent metal center. This is followed by subsequent steps such as transmetalation and reductive elimination to form new bonds. researchgate.net
Stereochemical Outcomes and Control in Reactions
Reactions involving the aldehyde functional group of this compound have the potential to create new stereocenters. The stereochemical outcome of such reactions is determined by the reaction mechanism and the structure of the transition state.
In aldol reactions, for example, the relative orientation of the enolate and the aldehyde in the transition state dictates the stereochemistry of the resulting β-hydroxy aldehyde. The Zimmermann-Traxler model is often invoked to explain the stereoselectivity of aldol reactions. wikipedia.org This model proposes a chair-like six-membered transition state involving the metal cation of the enolate. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions, leading to a predictable stereochemical outcome.
While no specific studies on the stereochemical control in reactions of this compound were found, the principles of asymmetric catalysis, including the use of chiral catalysts or auxiliaries, would be applicable to control the stereochemistry of its reactions.
Role As a Synthetic Intermediate in Complex Molecule Synthesis
Precursor for Advanced Organic Structures
The strategic placement of the aldehyde and thioether groups enables the construction of sophisticated molecular frameworks. The three-carbon chain provides a flexible spacer that can be incorporated into larger cyclic or acyclic systems. For instance, related arylthio carbonyl compounds have been successfully employed in the synthesis of complex cyclopropyl (B3062369) structures, which are valuable motifs in medicinal chemistry. mdpi.com The aldehyde functionality can be transformed to introduce new stereocenters or to build upon the carbon skeleton, while the arylthio group can be used to modulate the electronic and steric properties of the final molecule.
The aldehyde group of 3-(4-Chlorophenylthio)propanal is a key functional handle for participating in cyclization reactions to form a variety of heterocyclic rings. Multicomponent reactions, which involve the combination of three or more reactants in a single step, are a powerful tool for generating molecular diversity. nih.gov As an aldehyde, this compound is a suitable component for well-known multicomponent reactions that produce heterocyclic scaffolds.
For example, in a Biginelli-type reaction, it could theoretically react with a β-ketoester and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones or dihydropyrimidinethiones, respectively. mdpi.com Similarly, it could participate in Hantzsch-type syntheses to produce dihydropyridines. nih.gov These reactions highlight the potential of this compound to serve as a foundational element for rapidly assembling libraries of heterocyclic compounds.
Table 1: Potential Heterocyclic Scaffolds from this compound This table is based on the known reactivity of aldehydes in established multicomponent reactions.
| Heterocycle Class | Potential Co-Reactants | Reaction Type |
|---|---|---|
| Dihydropyrimidines | β-Ketoester, Urea/Thiourea | Biginelli Reaction |
| Dihydropyridines | β-Ketoester, Ammonia Source | Hantzsch Synthesis |
| Pyridines | Malononitrile, Thiol | Multicomponent Reaction |
The aryl thioether motif is a common feature in a multitude of FDA-approved drugs and biologically active molecules, making it a privileged structure in medicinal chemistry. nih.gov Thioethers are present in drugs spanning a wide range of therapeutic areas, from cardiovascular to oncology. nih.govrsc.org Consequently, intermediates like this compound, which contain this key scaffold, are of significant interest for the development of new pharmaceutical agents.
The compound can serve as a precursor for analogs of known drugs or as a starting point for entirely new molecular designs. For example, arylthioindoles have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy. researchgate.net The 3-(4-chlorophenylthio) portion of the title compound could be incorporated into such indole (B1671886) systems or other pharmacologically relevant frameworks to explore new structure-activity relationships.
Enabling Divergent Synthetic Pathways to Chemically Diverse Scaffolds
Divergent synthesis is a powerful strategy that allows for the creation of a wide variety of structurally distinct molecules from a single, common intermediate. wikipedia.orgmdpi.com The bifunctional nature of this compound makes it an ideal starting point for such an approach, a key concept in Diversity-Oriented Synthesis (DOS). rsc.org By selectively reacting one functional group while leaving the other untouched, chemists can generate a branching tree of synthetic pathways, each leading to a unique molecular scaffold.
For example, one pathway could begin with the oxidation of the thioether to a sulfone, followed by various reactions at the aldehyde. A second, parallel pathway could start with a Wittig reaction at the aldehyde, followed by modification of the intact thioether. This strategy allows for the efficient generation of a library of related but structurally diverse compounds for screening in drug discovery or materials science.
Table 2: Illustrative Divergent Pathways from this compound
| Starting Intermediate | Pathway A: Initial Thioether Oxidation | Pathway B: Initial Aldehyde Reaction |
|---|---|---|
| This compound | 1. Oxidation (e.g., with m-CPBA) to form 3-(4-Chlorophenylsulfonyl)propanal. | 1. Wittig Reaction (e.g., with Ph3P=CHCO2Et) to form an α,β-unsaturated ester. |
| 2. Subsequent reaction at the aldehyde (e.g., Grignard addition). | 2. Subsequent reaction at the thioether (e.g., oxidation to sulfoxide). |
| Resulting Scaffold | A β-hydroxy sulfone derivative. | An α,β-unsaturated ester sulfoxide (B87167) derivative. |
This divergent approach maximizes the molecular diversity that can be accessed from a single, readily available starting material, underscoring the strategic value of this compound in modern synthetic chemistry.
Computational Chemistry Approaches in the Study of 3 4 Chlorophenylthio Propanal
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. For a molecule like 3-(4-Chlorophenylthio)propanal, these calculations can elucidate its electronic structure, stability, and propensity to engage in chemical reactions.
The electronic structure of a molecule dictates its chemical behavior. Methods like Density Functional Theory (DFT) are commonly employed to map the electron density distribution and determine molecular orbitals. Key aspects of the electronic structure analysis for this compound would include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this molecule, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the chlorophenyl ring, while the LUMO is likely centered on the electrophilic carbonyl carbon of the propanal group.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen and sulfur atoms. Regions of positive potential (blue) highlight electron-deficient areas prone to nucleophilic attack, most notably the carbonyl carbon. researchgate.net
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These parameters, derived from conceptual DFT, provide a quantitative basis for predicting chemical behavior. mdpi.com
Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table presents hypothetical but realistic values for this compound based on computational studies of similar aromatic thioether compounds.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicates chemical stability and reactivity; a larger gap implies higher stability. |
| Ionization Potential (I) | -EHOMO | 6.5 | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.2 | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 3.85 | The tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 | A measure of the molecule's overall electrophilic nature. |
| Chemical Potential (μ) | -(I + A) / 2 | -3.85 | The escaping tendency of electrons from an equilibrium system. mdpi.com |
Quantum chemical calculations are instrumental in modeling the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most favorable reaction pathways. arxiv.org For this compound, this could involve studying reactions such as the oxidation of the aldehyde group or the sulfur atom.
The process involves:
Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any intermediates.
Transition State (TS) Search: Locating the transition state, which is the highest energy point along the minimum energy path between reactants and products. arxiv.orgyoutube.com The TS represents the energy barrier that must be overcome for the reaction to occur.
Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. youtube.com
This analysis allows for the calculation of the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate.
Table 2: Illustrative Energy Profile for a Hypothetical Oxidation Reaction This table shows a sample energy profile for the oxidation of the aldehyde group in this compound to a carboxylic acid.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Oxidant | 0.0 |
| Transition State | Activated complex during oxygen transfer | +15.2 |
| Products | 3-(4-Chlorophenylthio)propanoic acid | -45.8 |
Molecular Dynamics Simulations for Conformational Analysis
The propanal side chain of this compound is flexible, with rotatable single bonds (C-C and C-S). This flexibility allows the molecule to adopt various three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations are used to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.gov
An MD simulation provides a trajectory of how the atoms in a molecule move, allowing for the identification of stable and low-energy conformers. upc.edu By analyzing the distribution of dihedral angles and the potential energy throughout the simulation, researchers can determine the most populated conformations under specific conditions (e.g., in a solvent or in the gas phase). This information is critical as the conformation of a molecule can significantly influence its reactivity and biological activity. For this compound, different orientations of the aldehyde group relative to the thioether linkage and the aromatic ring could be explored. hw.ac.uk
Application of Advanced Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Modern computational studies rely heavily on DFT due to its favorable balance of accuracy and computational cost. nih.gov Functionals like B3LYP are widely used for geometry optimization, frequency calculations, and determining electronic properties of organic molecules. nih.gov
While DFT is a ground-state theory, Time-Dependent DFT (TD-DFT) is an extension used to study excited electronic states. nih.gov This makes TD-DFT a powerful tool for predicting and interpreting spectroscopic properties. For this compound, TD-DFT calculations can predict:
Electronic Excitation Energies: The energies required to promote an electron from an occupied orbital to an unoccupied one.
UV-Vis Absorption Spectra: By calculating the excitation energies and their corresponding oscillator strengths (a measure of the transition probability), one can simulate the UV-Vis spectrum. researchgate.net This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* transitions within the chlorophenyl ring or n→π* transitions involving the carbonyl group.
Table 3: Representative TD-DFT Results for Electronic Transitions This table shows hypothetical data for the main electronic transitions of this compound calculated in a solvent.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S0 → S1 | 310 | 0.005 | n → π |
| S0 → S2 | 265 | 0.180 | π → π |
| S0 → S3 | 220 | 0.450 | π → π* |
Advanced Analytical Methodologies for Research Level Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for determining the precise molecular structure of 3-(4-Chlorophenylthio)propanal. These techniques provide detailed information about the molecule's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR would be employed to characterize this compound, providing a detailed map of the hydrogen and carbon skeletons, respectively.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehyde proton, the aromatic protons, and the two methylene (B1212753) groups of the propanal chain would be expected. The aldehyde proton (CHO) would appear as a triplet in the downfield region of the spectrum. The protons on the chlorinated benzene (B151609) ring would likely appear as two doublets, characteristic of a para-substituted aromatic system. The two methylene groups adjacent to the sulfur atom and the aldehyde group would each present as triplets, with their coupling patterns providing clear evidence of their connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. This would include a signal for the carbonyl carbon of the aldehyde group at the low-field end of the spectrum. Signals corresponding to the four distinct carbons of the para-substituted chlorophenyl ring would also be observed, along with the two signals for the methylene carbons of the propanal chain.
Interactive Data Table: Predicted NMR Data for this compound (Note: The following are predicted values and would need to be confirmed by experimental data.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| CHO | ~9.7 | ~200 | Triplet |
| CH₂-CHO | ~2.8 | ~45 | Triplet |
| S-CH₂ | ~3.2 | ~30 | Triplet |
| Aromatic CH | ~7.3 | ~133 | Doublet |
| Aromatic CH | ~7.2 | ~129 | Doublet |
| Aromatic C-Cl | ~132 | ||
| Aromatic C-S | ~135 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unequivocal determination of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, corroborating the data obtained from NMR spectroscopy. Key fragmentation pathways would likely involve cleavage of the thioether bond and fragmentation of the propanal side chain.
Interactive Data Table: Expected HRMS Fragmentation for this compound (Note: The following are potential fragments and would need to be confirmed by experimental data.)
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]+ | C₉H₉ClOS | 200.0117 |
| [M-CHO]+ | C₈H₈ClS | 171.0035 |
| [M-C₃H₅O]+ | C₆H₄ClS | 142.9749 |
| [C₆H₄Cl]+ | 4-chlorophenyl | 111.0029 |
Advanced Chromatographic Separation and Hyphenated Techniques
Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures. When coupled with mass spectrometry, these methods provide a powerful tool for both separation and identification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice for analyzing the purity of non-volatile compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A reversed-phase HPLC or UPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for this compound. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. Given the aldehyde functionality, the volatility of this compound should be sufficient for GC analysis. In a GC-MS experiment, the compound would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum for identification. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the compound's identity and purity.
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/intermediates)
While this compound is likely a liquid or low-melting solid at room temperature, X-ray crystallography could be a definitive technique for structural elucidation if a suitable crystalline derivative or intermediate can be prepared. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous proof of the molecular structure and stereochemistry. For instance, conversion of the aldehyde to a crystalline oxime or hydrazone derivative could facilitate this analysis.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Chlorophenylthio)propanal, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or thiolation reactions. For example:
- Thiol-Epoxide Ring-Opening : React 4-chlorobenzenethiol with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group, followed by oxidation to the aldehyde .
- Aldehyde Functionalization : Start with 3-chloropropanal and perform a Friedel-Crafts alkylation with 4-chlorothiophenol using Lewis acids like AlCl₃ .
Optimization involves controlling temperature (40–60°C), solvent polarity (DMF or THF), and stoichiometry (1:1.2 molar ratio of thiol to aldehyde precursor). Purity is confirmed via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.2–7.5 ppm for para-substituted chlorophenyl). ¹³C NMR identifies the thioether carbon (δ 35–45 ppm) and aldehyde carbon (δ ~195 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 214.02 (C₉H₉ClOS⁺) .
- IR Spectroscopy : Look for C=O stretch (~1720 cm⁻¹) and C-S stretch (~650 cm⁻¹) .
Advanced Research Questions
Q. How does the para-chlorophenylthio moiety influence the compound’s reactivity compared to oxygen or meta-substituted analogs?
- Methodological Answer : The para-chlorophenylthio group enhances electron-withdrawing effects via the -S- linkage, increasing electrophilicity at the aldehyde group compared to oxygen analogs (e.g., 3-(4-chlorophenoxy)propanal). This promotes nucleophilic additions (e.g., Grignard reactions). Steric hindrance is minimal due to the para substitution, unlike ortho-substituted analogs, which show reduced reactivity in coupling reactions . Computational studies (DFT) can quantify electronic effects by comparing LUMO energies .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., IC₅₀ in neuronal sodium channel inhibition) to account for batch-to-batch variability .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidation to carboxylic acid derivatives) that may confound results .
- Structural Analog Comparison : Compare activity with meta- and ortho-substituted analogs to isolate positional effects. For example, para-substituted derivatives may show higher bioavailability due to reduced steric clashes .
Q. How can computational methods predict interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to voltage-sensitive sodium channels (PDB: 6AGF). The thioether’s sulfur may form van der Waals interactions with hydrophobic pockets, while the aldehyde hydrogen-bonds with Lys residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) to validate binding modes .
- QSAR Models : Develop models using descriptors like logP (lipophilicity) and polar surface area to predict blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
